Magnolol

Pharmacokinetics Brain distribution Neuropharmacology

Select Magnolol for superior anti-biofilm efficacy versus S. mutans and potent mGluR5 modulation in pain models. Its lower cytotoxicity profile makes it ideal for dermatological R&D. Do not substitute with honokiol; ensure assay-relevant purity.

Molecular Formula C18H18O2
Molecular Weight 266.3 g/mol
CAS No. 528-43-8
Cat. No. B1675913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnolol
CAS528-43-8
SynonymsMagnolol;  Dehydrodichavicol;  5,5'-Diallyl-2,2'-dihydroxybiphenyl;  5,5'-Diallyl-2,2'-biphenyldiol.
Molecular FormulaC18H18O2
Molecular Weight266.3 g/mol
Structural Identifiers
SMILESC=CCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)CC=C)O
InChIInChI=1S/C18H18O2/c1-3-5-13-7-9-17(19)15(11-13)16-12-14(6-4-2)8-10-18(16)20/h3-4,7-12,19-20H,1-2,5-6H2
InChIKeyVVOAZFWZEDHOOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySlightly soluble in water;  soluble in DMSO
Sparingly soluble (in ethanol)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Magnolol (CAS 528-43-8): Chemical Identity, Natural Occurrence, and Procurement Baseline


Magnolol (CAS 528-43-8) is a hydroxylated biphenyl-type neolignan [1] and one of the two primary bioactive constituents co-isolated from the bark of Magnolia officinalis (Houpo), alongside its structural isomer honokiol [2]. It is classified as a natural polyphenolic compound with a molecular formula of C₁₈H₁₈O₂ and a molecular weight of 266.33 g/mol [3]. Magnolol has been extensively investigated as a dual agonist of the nuclear receptors peroxisome proliferator-activated receptor γ (PPARγ) and retinoid X receptor α (RXRα) [1], positioning it as a scaffold for metabolic and anti-inflammatory research distinct from single-target synthetic ligands.

Why Magnolol and Honokiol Are Not Interchangeable in Scientific Research and Procurement


Although magnolol and honokiol are structural isomers co-occurring in Magnolia bark extract, they are not functionally interchangeable due to divergent receptor pharmacology, pharmacokinetic brain distribution, and antibacterial potency. Magnolol acts as a dual RXRα/PPARγ agonist [1], whereas honokiol demonstrates a distinct cannabinoid receptor profile as a CB1 full agonist and CB2 inverse agonist [2]. Comparative pharmacokinetic studies reveal that magnolol achieves significantly higher brain concentrations than honokiol when administered in specific herbal compatibility formulations [3]. Furthermore, in vitro antibacterial assays demonstrate that honokiol exhibits approximately 2- to 3-fold lower minimum inhibitory concentrations (MIC) against Propionibacterium acnes compared to magnolol [4]. These differences—spanning nuclear receptor engagement, tissue distribution, and antimicrobial potency—preclude simple one-to-one substitution in experimental design, formulation development, or bioactive material sourcing.

Quantitative Differentiation of Magnolol vs. Honokiol: Head-to-Head Comparative Evidence for Procurement Decisions


Comparative Brain Pharmacokinetics: Magnolol Exhibits Formulation-Dependent Enhanced CNS Exposure vs. Honokiol

In a direct comparative rat pharmacokinetic study, magnolol (MN) and honokiol (HN) were administered orally as components of Magnolia officinalis cortex (HP) extract, and their brain concentrations were measured via HPLC-FLD. When HP was co-administered with Gardenia jasminoides (ZZ), magnolol brain concentration increased significantly compared to HP extract alone, whereas honokiol brain concentration decreased when HP was co-administered with Citrus aurantium (ZS) [1]. This demonstrates that magnolol brain exposure is selectively enhanced by specific herbal compatibility formulations, a property not shared equally by honokiol.

Pharmacokinetics Brain distribution Neuropharmacology Herbal compatibility

Antibacterial Potency Comparison: Honokiol Demonstrates ~2- to 3-Fold Lower MIC than Magnolol Against Acne-Associated Bacteria

In a direct comparative study evaluating antibacterial activity against Propionibacterium acnes and Propionibacterium granulosum using a two-fold serial dilution assay, honokiol exhibited substantially greater potency than magnolol [1]. The minimum inhibitory concentration (MIC) of honokiol was 3-4 μg/mL (11.3-15 μM), whereas magnolol required 9 μg/mL (33.8 μM) to achieve bacterial growth inhibition [1]. This represents an approximately 2.3- to 3.0-fold difference in potency favoring honokiol. Notably, magnolol exhibited lower cytotoxicity than honokiol at equivalent concentrations in human fibroblast and HaCaT cell assays, indicating a distinct safety-potency trade-off between the two isomers [1].

Antibacterial Dermatology Acne MIC

Receptor Pharmacology Differentiation: Magnolol as Dual RXRα/PPARγ Agonist vs. Honokiol's Cannabinoid Receptor Profile

Magnolol has been crystallographically and functionally characterized as a dual agonist of PPARγ and RXRα, with co-crystal structures confirming its unique binding mode to both nuclear receptors [1][2]. This dual agonism is a key differentiator from honokiol, which has been reported to act as a full agonist of CB1 and an inverse agonist of CB2 cannabinoid receptors [3]. The PPARγ agonism of magnolol is partial rather than full, a property associated with reduced adipogenic side effects compared to thiazolidinediones [2]. The magnolol dimer (a synthetic derivative) demonstrated enhanced binding affinity to PPARγ LBD with a Ki of 5.03 nM versus 64.42 nM for monomeric magnolol, while losing RXRα transactivation activity, confirming the specificity of magnolol's dual-target pharmacology [4].

Nuclear receptor RXRα PPARγ Cannabinoid receptor Metabolic disease

Glucose Uptake in Insulin-Resistant Adipocytes: Magnolol Demonstrates Higher Efficacy than Honokiol

In a comparative study using insulin-resistant murine and human adipocytes, magnolol (MG) and honokiol (HK) were evaluated at 30 μM each for their ability to stimulate 2-NBDG glucose uptake relative to the PPARγ agonist rosiglitazone (RGZ) [1]. In insulin-resistant murine 3T3-F442A adipocytes, MG induced glucose uptake by 96% of the RGZ-stimulated level, while HK induced uptake by 80% of RGZ [1]. In insulin-resistant human subcutaneous adipocytes, MG stimulated uptake by 96% of RGZ, compared to HK at 80% of RGZ [1]. The combined application of HK and MG (30 μM each) further enhanced uptake to 120% of RGZ in both cell types, indicating potential synergy [1].

Glucose uptake Insulin resistance Diabetes Adipocyte Metabolic syndrome

In Vitro Enzyme Inhibition and Antioxidant Activity: Honokiol Outperforms Magnolol Across Multiple Assays

A 2023 comparative in vitro study systematically evaluated honokiol and magnolol for antioxidant capacity and carbohydrate-metabolizing enzyme inhibition [1]. Honokiol demonstrated superior antioxidant properties, neutralizing ABTS and DPPH radicals and preventing advanced oxidation protein product (AOPP) and thiobarbituric acid reactive substance (TBARS) formation more effectively than magnolol [1]. Furthermore, honokiol exhibited significantly greater inhibition of α-glucosidase and α-amylase, enzymes critical to postprandial glucose regulation, compared to magnolol [1]. Neither compound significantly affected lipase activity [1].

Antioxidant α-glucosidase α-amylase Diabetes Oxidative stress

Cancer Cell Viability Reduction: Honokiol Exerts Stronger Cytotoxic Effects than Magnolol in Head and Neck Squamous Cell Carcinoma Models

In a 2024 study evaluating honokiol (HON) and magnolol (MAG) in head and neck squamous cell carcinoma (HNSCC) cell lines, HON consistently demonstrated stronger cytotoxic effects than MAG [1]. This difference was particularly pronounced in 3D spheroid culture models, which better recapitulate in vivo tumor architecture and drug penetration barriers [1]. Both compounds showed enhanced potency in cisplatin-persister FaDu cells compared to wild-type cells [1]. In a separate study on bladder cancer cells (TSGH8301 and T24), magnolol alone at concentrations up to 80 μM failed to produce any antiproliferative effect, while the combination of honokiol and magnolol at 40 μM each decreased viability and induced caspase 3-dependent apoptosis and autophagy [2].

Anticancer Head and neck cancer Cytotoxicity Spheroids Cisplatin resistance

Magnolol Procurement Scenarios: Evidence-Driven Application Domains Based on Quantitative Differentiation


Metabolic Disease Research (Insulin Resistance, Type 2 Diabetes, Obesity)

Magnolol is the preferred neolignan for metabolic disease studies requiring PPARγ/RXRα dual agonism [1] and superior glucose uptake stimulation in insulin-resistant states. Based on direct comparative data, magnolol (30 μM) achieves 96% of rosiglitazone-stimulated glucose uptake in insulin-resistant human adipocytes, outperforming honokiol by 16 percentage points [2]. Its partial PPARγ agonism profile may confer a reduced adipogenic side-effect liability compared to full thiazolidinedione agonists [1], making it a compelling scaffold for next-generation insulin sensitizer development.

CNS-Targeted Formulation Development Requiring Enhanced Brain Bioavailability

For neurological or psychiatric indications where brain exposure is critical, magnolol demonstrates formulation-dependent brain bioavailability enhancement not observed with honokiol. Direct comparative rat pharmacokinetic data show that magnolol brain concentration significantly increases when co-administered with Gardenia jasminoides, whereas honokiol brain concentration decreases under similar herbal compatibility conditions [3]. This differential tissue distribution supports magnolol over honokiol for CNS-targeted delivery system development.

Combination Anticancer Therapy (Bladder Cancer, Glioblastoma) Leveraging Synergy with Honokiol

While magnolol alone shows limited or no antiproliferative activity in certain cancer types (e.g., ≤80 μM ineffective in bladder cancer cells [4]), its combination with honokiol produces synergistic anticancer effects through apoptosis and autophagy induction [4][5]. This combination-dependent efficacy profile positions magnolol as a critical component in dual-neolignan therapeutic formulations rather than a standalone anticancer agent. Researchers investigating synergistic natural product combinations should procure both compounds.

Acute Pancreatitis and NK1R-Mediated Inflammatory Conditions

Magnolol has been identified as a novel, natural neurokinin-1 receptor (NK1R) inhibitor with a non-nitrogenous biphenyl core structure, distinct from conventional small-molecule NK1R antagonists [6]. In acute pancreatitis models, magnolol restored purine nucleotide cycle metabolic enzymes and fumarate levels, providing beneficial effects through a mechanism not shared by honokiol [6]. This unique NK1R targeting profile supports magnolol procurement for substance P/NK1R pathway research and pancreatitis drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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